3-Amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride
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Description
The compound is a derivative of indolin-2-one, which is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . The presence of the amino, methoxy, and methyl groups at the 3rd, 5th, and 7th positions respectively, suggest that this compound may have unique properties compared to the base indolin-2-one structure .
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structural similarities to "3-Amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride" have been synthesized and evaluated for their biological activities. For example, Romagnoli et al. (2008) explored the synthesis of antimitotic agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death in cancer cells (Romagnoli et al., 2008). This research demonstrates the potential of structurally similar compounds in the development of new anticancer therapies.
Corrosion Inhibition
Another application involves the use of organic compounds for corrosion inhibition. Bentiss et al. (2009) investigated the performance of a specific organic compound in inhibiting the acidic corrosion of mild steel, highlighting the potential of similar molecules in materials science and engineering (Bentiss et al., 2009).
Antimicrobial Activity
Bekircan et al. (2008) focused on the synthesis and anticancer evaluation of new derivatives for their activity against a panel of cancer cell lines, showcasing the medicinal chemistry applications of these compounds (Bekircan et al., 2008). Similarly, compounds with related structures have been investigated for antimicrobial activities, suggesting their utility in developing new antimicrobial agents.
Properties
IUPAC Name |
3-amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-5-3-6(14-2)4-7-8(11)10(13)12-9(5)7;/h3-4,8H,11H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRFQLOTBNSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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